molecular formula C8H11ClO B2880664 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 1511560-68-1

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone

Cat. No.: B2880664
CAS No.: 1511560-68-1
M. Wt: 158.63
InChI Key: ANUJRFPRHIVQPH-UHFFFAOYSA-N
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Description

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and significant bioactivity. The bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and blue LED irradiation offers a sustainable and efficient approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethanones.

Scientific Research Applications

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique bicyclic structure allows it to bind tightly to target proteins, potentially inhibiting or modulating their activity. This tight binding can result in increased selectivity and reduced off-target effects .

Comparison with Similar Compounds

    Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold.

    Cycloeudesmol: A sesquiterpene with a similar bicyclic structure.

    Laurinterol: Another sesquiterpene with potent bioactivity.

Uniqueness: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone stands out due to its synthetic accessibility and potential for high bioactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJRFPRHIVQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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